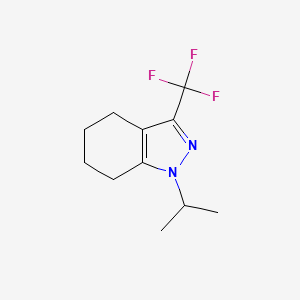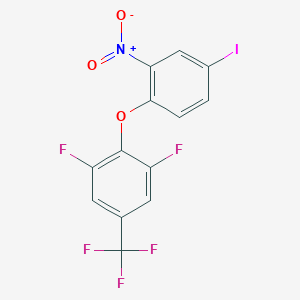
Letrozole di-Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole di-Amide typically involves the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole, followed by dehydration using trifluoroacetic anhydride at low temperatures . This process results in the formation of this compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Letrozole di-Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Letrozole di-Amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Mecanismo De Acción
Letrozole di-Amide exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of hormone-responsive breast cancer . The compound binds to the heme group of aromatase, preventing its catalytic activity .
Comparación Con Compuestos Similares
Letrozole di-Amide is compared with other aromatase inhibitors such as:
Anastrozole: Another non-steroidal aromatase inhibitor with similar applications but different potency and pharmacokinetic profiles.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme, unlike the reversible binding of this compound.
Aminoglutethimide: An older aromatase inhibitor with broader effects on steroidogenesis.
This compound is unique due to its high potency and selectivity for aromatase, making it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H15N5O2 |
|---|---|
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
4-[(4-carbamoylphenyl)-(1,2,4-triazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H15N5O2/c18-16(23)13-5-1-11(2-6-13)15(22-10-20-9-21-22)12-3-7-14(8-4-12)17(19)24/h1-10,15H,(H2,18,23)(H2,19,24) |
Clave InChI |
WATKQRNAWAJRLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)
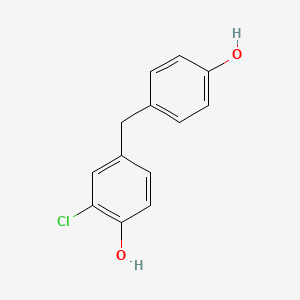
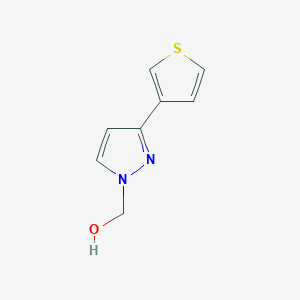
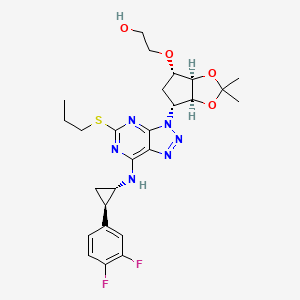
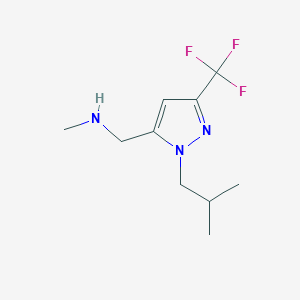

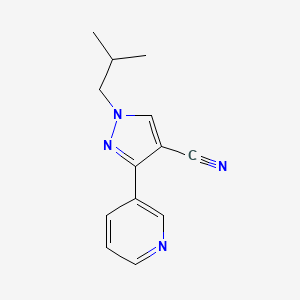
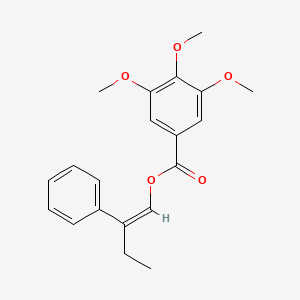


![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
